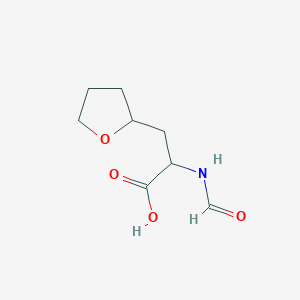![molecular formula C11H18O3 B13513367 {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-methyl-2-oxabicyclo[222]octan-1-yl}methyl acetate is an organic compound with a unique bicyclic structure This compound is characterized by its oxabicyclo[222]octane core, which is a common motif in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the oxabicyclo[2.2.2]octane core . This intermediate can then be functionalized to introduce the methyl and acetate groups under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free, enantioselective synthesis methods to ensure high yields and purity. These methods often employ organic bases and mild reaction conditions to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions
{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains a nitrogen atom, making it useful in drug discovery.
7-Oxabicyclo[2.2.1]heptane: Another related compound with a different ring structure, often synthesized via the Diels-Alder reaction.
Uniqueness
{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate stands out due to its specific functional groups and reactivity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O3/c1-9(12)13-8-11-5-3-10(2,4-6-11)7-14-11/h3-8H2,1-2H3 |
InChIキー |
DXWJQJBAEGZSMA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC12CCC(CC1)(CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)





![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)







